Bufetolol
Overview
Description
Bufetolol is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of hypertension and hypertrophic cardiomyopathy. This compound hydrochloride, a derivative of this compound, is reported as an ingredient in certain medications in Japan .
Preparation Methods
The synthesis of Bufetolol involves several steps. The key synthetic route includes the reaction of tert-butylamine with 3-(2-(tetrahydrofurfuryl)oxy)phenoxypropan-2-ol. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Bufetolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bufetolol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-adrenoceptor antagonists.
Biology: this compound is used in research to understand the biological mechanisms of beta-blockers.
Medicine: It is studied for its effects on cardiovascular diseases, particularly hypertension and hypertrophic cardiomyopathy.
Industry: This compound is used in the pharmaceutical industry for the development of beta-blocker medications.
Mechanism of Action
Bufetolol exerts its effects by inhibiting beta-adrenergic receptors. This inhibition affects the maximum velocity of rise of the action potential, leading to its antiarrhythmic efficacy. The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of heart rate and blood pressure .
Comparison with Similar Compounds
Bufetolol is unique among beta-blockers due to its specific chemical structure and pharmacological properties. Similar compounds include:
Propranolol: Another beta-blocker used for hypertension and arrhythmias.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Metoprolol: A beta-1 selective blocker with similar applications.
This compound’s uniqueness lies in its specific molecular structure, which provides distinct pharmacological effects compared to other beta-blockers .
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-(oxolan-2-ylmethoxy)phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-18(2,3)19-11-14(20)12-22-16-8-4-5-9-17(16)23-13-15-7-6-10-21-15/h4-5,8-9,14-15,19-20H,6-7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLNLVOZXMQGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC2CCCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35108-88-4 (hydrochloride) | |
Record name | Bufetolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9057763 | |
Record name | Bufetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53684-49-4 | |
Record name | Bufetolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53684-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufetolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053684494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFETOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1467RT9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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